molecular formula C20H16N6O B4187779 (E)-1-[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]-2-dibenzo[b,d]furan-2-yl-1-ethenyl cyanide

(E)-1-[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]-2-dibenzo[b,d]furan-2-yl-1-ethenyl cyanide

Cat. No.: B4187779
M. Wt: 356.4 g/mol
InChI Key: YDBIZEBHSZLUGY-UKTHLTGXSA-N
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Description

(E)-1-[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]-2-dibenzo[b,d]furan-2-yl-1-ethenyl cyanide is a complex organic compound with a unique structure that combines a triazine ring, a dibenzofuran moiety, and a cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]-2-dibenzo[b,d]furan-2-yl-1-ethenyl cyanide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the triazine ring through a cyclization reaction, followed by the introduction of the dibenzofuran moiety via a coupling reaction. The final step involves the addition of the cyanide group under controlled conditions to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]-2-dibenzo[b,d]furan-2-yl-1-ethenyl cyanide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The cyanide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

(E)-1-[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]-2-dibenzo[b,d]furan-2-yl-1-ethenyl cyanide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in drug discovery and development.

    Industry: The compound can be used in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of (E)-1-[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]-2-dibenzo[b,d]furan-2-yl-1-ethenyl cyanide involves its interaction with molecular targets through various pathways. The triazine ring can form hydrogen bonds with biological molecules, while the dibenzofuran moiety can engage in π-π interactions. The cyanide group can act as a nucleophile, participating in various biochemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]-2-dibenzo[b,d]furan-2-yl-1-ethenyl chloride
  • (E)-1-[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]-2-dibenzo[b,d]furan-2-yl-1-ethenyl bromide

Uniqueness

Compared to similar compounds, (E)-1-[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]-2-dibenzo[b,d]furan-2-yl-1-ethenyl cyanide is unique due to the presence of the cyanide group, which imparts distinct reactivity and potential applications. The combination of the triazine ring and dibenzofuran moiety also contributes to its unique chemical and physical properties.

Properties

IUPAC Name

(E)-2-[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]-3-dibenzofuran-2-ylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6O/c1-26(2)20-24-18(23-19(22)25-20)13(11-21)9-12-7-8-17-15(10-12)14-5-3-4-6-16(14)27-17/h3-10H,1-2H3,(H2,22,23,24,25)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBIZEBHSZLUGY-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N)C(=CC2=CC3=C(C=C2)OC4=CC=CC=C43)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=NC(=NC(=N1)N)/C(=C/C2=CC3=C(C=C2)OC4=CC=CC=C43)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-1-[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]-2-dibenzo[b,d]furan-2-yl-1-ethenyl cyanide
Reactant of Route 2
(E)-1-[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]-2-dibenzo[b,d]furan-2-yl-1-ethenyl cyanide
Reactant of Route 3
(E)-1-[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]-2-dibenzo[b,d]furan-2-yl-1-ethenyl cyanide
Reactant of Route 4
(E)-1-[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]-2-dibenzo[b,d]furan-2-yl-1-ethenyl cyanide
Reactant of Route 5
(E)-1-[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]-2-dibenzo[b,d]furan-2-yl-1-ethenyl cyanide
Reactant of Route 6
(E)-1-[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]-2-dibenzo[b,d]furan-2-yl-1-ethenyl cyanide

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